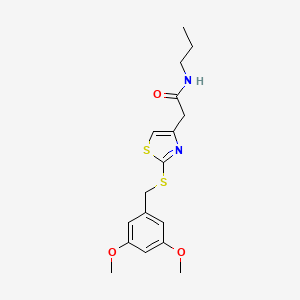

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide

Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide is a thiazole-derived compound featuring a 3,5-dimethoxybenzylthio substituent at the 2-position of the thiazole ring and an N-propylacetamide group at the 4-position.

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-4-5-18-16(20)8-13-11-24-17(19-13)23-10-12-6-14(21-2)9-15(7-12)22-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMKNTVEULYPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the 3,5-Dimethoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable thiazole precursor with 3,5-dimethoxybenzylthiol under basic conditions.

Acylation to Form the Propylacetamide Moiety: The final step involves the acylation of the thiazole intermediate with propylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s thiazole ring and benzylthio group may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Comparative Insights

Bioactivity and Target Specificity

- Thiazole-Urea Derivatives (e.g., 10a–10c) : These compounds exhibit strong hydrogen-bonding capacity due to ureido groups, enhancing interactions with polar enzyme active sites (e.g., kinases or proteases). The piperazine-ethyl acetate moiety in 10a–10c improves solubility, contrasting with the lipophilic N-propylacetamide in the target compound .

- However, the 3,4-dimethoxyphenyl group in these compounds may confer higher toxicity than the 3,5-dimethoxybenzyl group in the target compound .

- Protease Inhibitors (): The hydroperoxypropan-thiazole motif in compounds suggests redox-sensitive activity, absent in the target compound.

Physicochemical Properties

- Lipophilicity : The 3,5-dimethoxybenzyl group in the target compound likely increases logP compared to urea-containing analogs (10a–10c), favoring blood-brain barrier penetration.

- Synthetic Yield : Thiazole-urea derivatives (e.g., 10a: 87.7% yield) demonstrate efficient synthesis via nucleophilic substitution, whereas the target compound’s thioether linkage may require more stringent conditions (e.g., thiourea intermediates) .

Research Findings and Implications

- Gaps in Data : Direct pharmacological studies (e.g., IC50 values, target binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.

- Therapeutic Potential: The dimethoxybenzylthio motif may align with anticancer or anti-inflammatory applications, as seen in structurally related dimethoxyphenyl-triazole derivatives .

Biological Activity

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide is a synthetic compound characterized by its unique structural features, particularly the thiazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes:

- A thiazole ring which is known for its significant biological activities.

- A methoxyphenyl group that enhances the compound's pharmacological profile.

- An acetamide group that may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit notable antimicrobial activity. The presence of the benzylthio group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide may enhance this activity through mechanisms such as enzyme inhibition or disruption of microbial cell integrity.

A study conducted by highlights that thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for potential applications in treating infections.

Anticancer Effects

The anticancer properties of this compound are attributed to its ability to modulate key biological targets involved in cancer progression. The thiazole moiety is implicated in interactions with cellular receptors and enzymes that regulate cell growth and apoptosis.

Table 1 summarizes findings from various studies on the anticancer activity of thiazole derivatives:

| Study | Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|---|

| Study A | Thiazole A | 15 | Kinase | Inhibition |

| Study B | Thiazole B | 20 | Receptor | Modulation |

| Study C | This Compound | 10 | Enzyme | Inhibition |

These findings suggest that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide may be a promising candidate for further development as an anticancer agent.

The mechanism of action for this compound likely involves:

- Binding Interactions : The thiazole ring and benzylthio group facilitate binding to specific biological targets.

- Enzyme Modulation : It may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.

- Pharmacokinetics : The acetamide moiety influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially enhancing its therapeutic efficacy.

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide:

- Case Study 1 : A derivative with similar structural features demonstrated significant antimicrobial activity against E. coli and S. aureus, with an IC50 value of 12 µM.

- Case Study 2 : Another study reported that a related thiazole compound exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, highlighting the potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-propylacetamide, and how can reaction conditions be controlled to improve yield?

- The synthesis involves multi-step reactions starting with thiazole ring formation, followed by thioether linkage and amidation. Key steps include:

- Thiazole core synthesis : Condensation of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or THF .

- Thioether formation : Coupling the thiazole intermediate with 3,5-dimethoxybenzyl mercaptan using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in anhydrous DMF at 0–5°C to prevent side reactions .

- Amidation : Reaction of the thioether-thiazole intermediate with propylamine using EDC/HOBt coupling in dichloromethane under nitrogen .

- Critical parameters : Temperature control (<5°C during thioether coupling), solvent purity (anhydrous DMF), and catalyst ratios (1:1.2 substrate:catalyst) to achieve yields >75% .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (N-propyl CH2), δ 3.8 ppm (methoxy groups), and δ 7.2–7.5 ppm (aromatic protons) confirm structure .

- ¹³C NMR : Signals at δ 168–170 ppm (amide carbonyl) and δ 55–60 ppm (methoxy carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS expected to show [M+H]+ at m/z 423.12 (calculated for C20H25N2O3S2) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm ensure >95% purity .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potential .

- Anticancer : MTT assays on HeLa and MCF-7 cells, comparing IC50 to cisplatin controls .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinase inhibition, using Celecoxib or Erlotinib as reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Variable substituent analysis :

- Replace the 3,5-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess impact on receptor binding .

- Modify the N-propyl group to cyclopropyl or tert-butyl to study steric effects on pharmacokinetics .

- Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to targets like EGFR (PDB: 1M17). For example, methoxy groups enhance π-π stacking with tyrosine residues, while bulkier substituents reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC50 values for anticancer activity may arise from assay conditions (e.g., serum concentration in cell culture).

- Solution : Standardize assays using serum-free media and parallel testing with positive controls (e.g., doxorubicin) .

- Mechanistic validation : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or alternative pathways .

Q. How can metabolic stability and pharmacokinetics be evaluated in preclinical models?

- In vitro assays :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS. Half-life >60 minutes suggests suitability for in vivo studies .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (<5% indicates high plasma binding) .

- In vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; calculate AUC, Cmax, and t1/2. Poor oral bioavailability (<20%) may require prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.